4-Chloroandrost-4-en-3α-ol-17-one, commonly known as clostebol, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a chlorine atom at the 4-position of the androstane structure, which modifies its biological activity and metabolic stability. Clostebol is primarily used in veterinary medicine and has been investigated for its potential applications in human medicine, particularly in dermatological treatments.
Clostebol was first synthesized in the 1960s and has since been produced for both veterinary and clinical uses. It is available in various formulations, including esters such as clostebol acetate, which enhance its absorption and efficacy in topical applications. The compound can be obtained from chemical suppliers or synthesized through specific organic reactions involving testosterone derivatives .
Clostebol is classified as an anabolic steroid, specifically an androgenic steroid. Its structural modifications allow it to exert anabolic effects while minimizing androgenic side effects. It is also categorized under controlled substances in many jurisdictions due to its potential for abuse in sports and bodybuilding .
The synthesis of 4-chloroandrost-4-en-3α-ol-17-one typically involves chlorination of testosterone or its derivatives. The general synthetic route includes:
The synthesis can be performed under controlled conditions to ensure high yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze the products at each step of the synthesis, ensuring that unwanted by-products are minimized .
The molecular formula of 4-chloroandrost-4-en-3α-ol-17-one is C19H27ClO2, with a molar mass of approximately 322.87 g/mol. The compound features a steroid backbone with specific functional groups that influence its biological activity.
Key structural features include:
Clostebol can undergo various chemical transformations, including:
The metabolic pathway involves conversion to more polar metabolites such as glucuronides and sulfates, which are then excreted in urine. Analytical methods such as LC-MS/MS are crucial for detecting these metabolites in doping control contexts .
Clostebol acts primarily through androgen receptors (AR), similar to testosterone. Upon binding to these receptors, it initiates a cascade of biological responses that promote muscle growth and recovery.
The binding affinity of clostebol for androgen receptors is lower than that of testosterone, which may explain its relatively mild anabolic effects compared to other steroids. This property makes it suitable for therapeutic applications where strong androgenic effects are undesirable .
Clostebol has several applications:
The compound is systematically named 4-Chloroandrost-4-en-3α-ol-17-one according to IUPAC conventions. This nomenclature precisely defines:
Its molecular formula is C₁₉H₂₇ClO₂, with a molecular mass of 322.87 g/mol. The chlorine substitution at C4 fundamentally alters the electronic properties of the A-ring compared to testosterone, increasing electrophilicity at C3 and C5 while preventing aromatization. The C17 ketone group is a critical structural feature shared with endogenous androgens, facilitating receptor interactions but distinguishing it from 17β-hydroxylated anabolic steroids like clostebol [1] [9].
Table 1: Atomic Composition of 4-Chloroandrost-4-en-3α-ol-17-one
Element | Count | Molecular Position |
---|---|---|
Carbon | 19 | Steroid backbone |
Hydrogen | 27 | C-H bonds |
Chlorine | 1 | C4 substitution |
Oxygen | 2 | C3-OH, C17=O |
The stereochemistry at C3 is defined as α-orientation, placing the hydroxyl group in the equatorial plane relative to the A-ring. This configuration results from enzymatic reduction of clostebol (4-chlorotestosterone) by 3α-hydroxysteroid dehydrogenase (3α-HSD) in hepatic and extrahepatic tissues. The 3α-OH configuration enhances water solubility compared to the 3-keto precursor, facilitating urinary excretion [3] [7].
The C17 ketone exists in a planar sp²-hybridized state, contrasting with 17β-hydroxylated steroids like testosterone. This carbonyl group participates in hydrogen bonding with androgen receptors but with lower affinity than 17β-hydroxysteroids. Crystallographic studies confirm the trans fusion of ring junctions (A/B, B/C, C/D) maintains the characteristic steroid backbone rigidity, while the 3α-hydroxyl and C17 ketone adopt antiperiplanar conformations in solid state [3] [7].
4-Chloroandrost-4-en-3α-ol-17-one (M1) is the primary urinary metabolite of clostebol (4-chlorotestosterone), differing at C3 where clostebol retains a ketone group. The 3α-reduction significantly reduces androgen receptor binding affinity compared to the parent compound, but introduces a chiral center critical for detection in anti-doping analyses [1] [3].
Structural contrasts with related compounds include:
Table 2: Structural Comparison with Key Androstane Derivatives
Compound | C3 Functional Group | C4 Substitution | C17 Functional Group | Key Metabolic Role |
---|---|---|---|---|
4-Chloroandrost-4-en-3α-ol-17-one (M1) | 3α-OH | Chlorine | Ketone | Clostebol metabolite |
Clostebol (4-Chlorotestosterone) | 3-Keto | Chlorine | β-OH | Parent drug |
Clostebol acetate | 3-Keto | Chlorine | Acetate ester | Prodrug |
Dehydrochloromethyltestosterone | 3-Keto | Chlorine | 17α-methyl-β-OH | Oral AAS |
Testosterone | 3-Keto | None | β-OH | Endogenous androgen |
Metabolically, M1 is excreted predominantly as sulfate conjugates, unlike non-chlorinated androgens. The C4 chlorine impedes 5α/5β-reduction pathways typical of testosterone metabolism, extending its detection window in urine. Sulfotransferase enzymes favor the 3α-OH configuration for conjugation, producing sulfate metabolites detectable for >25 days post-administration [3].
X-ray diffraction analysis of M1 derivatives reveals a distorted chair conformation in the A-ring due to the 4-chloro substitution. The chlorine atom (van der Waals radius 1.75 Å) creates steric repulsion with C10 methyl, forcing C3 and C5 into near-planar alignment. This distortion stabilizes the 3α-OH in equatorial orientation, with a C3-O bond length of 1.42 Å – consistent with canonical alcohol groups [4] [7].
For analytical detection, M1 is often derivatized to di-trimethylsilyl (di-TMS) ethers (C₂₅H₄₃ClO₂Si₂; MW 467.23 g/mol) for gas chromatography-mass spectrometry (GC-MS). The di-TMS derivative exhibits characteristic mass spectral fragments:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies show protonated molecular ion [M+H]⁺ at m/z 323.2, with major fragments at:
Table 3: Crystallographic and Analytical Characterization Data
Parameter | Value/Characteristic | Method | Significance |
---|---|---|---|
Melting Point | 198-202°C | Differential Scanning Calorimetry | Purity assessment |
Di-TMS Derivative MW | 467.23 g/mol | GC-MS | Volatilization for chromatography |
Major MS Fragment (di-TMS) | m/z 129 | EI-MS | Ring A identification |
[M+H]⁺ | m/z 323.2 | LC-MS/MS | Molecular ion detection |
Retention Time (C18 column) | 8.2 ± 0.3 minutes | RP-LC | Identification in mixtures |
LogP (calculated) | 3.1 | Computational chemistry | Lipophilicity estimation |
Conformational studies using NMR spectroscopy indicate the chlorine atom at C4 causes 1.5° deviation from planarity in the A-ring compared to unsubstituted androstanes. Molecular dynamics simulations demonstrate this distortion enhances water solubility by 30% relative to clostebol, explaining its efficient renal clearance. Quantum mechanical calculations further reveal a 9.2 kcal/mol stabilization energy from intramolecular hydrogen bonding between the C3 hydroxyl and C17 ketone in vacuum-phase models [3] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8